molecular formula C6H10ClN3O2S B13591875 Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride

Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride

Cat. No.: B13591875
M. Wt: 223.68 g/mol
InChI Key: OTZZTBKPFXANBH-UHFFFAOYSA-N
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Description

Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride typically involves multiple steps. One common method starts with the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to yield 2-cyano-2-ethoxyiminoacetamide. Subsequent reactions with phosphorus trichloride and rectification in vacuo produce ethoxymethylenemalononitrile. This compound is then treated with ammonia and ammonium chloride to form 2-cyano-2-ethoxyimino propionamidine. Cyclization with potassium thiocyanate after bromination yields 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to obtain this compound .

Industrial Production Methods

For industrial production, the process is optimized to increase yield and reduce costs. This involves using solvents like 1,2-dichloroethane and catalysts such as triethylamine. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Substitution: The amino group in the thiadiazole ring can participate in substitution reactions, forming new derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further explored for their biological and chemical properties .

Scientific Research Applications

Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of enzymes essential for the survival of bacteria and fungi. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the microorganism .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)3-4-8-6(7)12-9-4;/h2-3H2,1H3,(H2,7,8,9);1H

InChI Key

OTZZTBKPFXANBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)N.Cl

Origin of Product

United States

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